2-(cuban-1-yl)acetic acid
Description
2-(cuban-1-yl)acetic acid is a unique organic compound with the molecular formula C₁₀H₁₀O₂. It is characterized by its cubane structure, which is a highly strained, cage-like hydrocarbon.
Properties
IUPAC Name |
2-cuban-1-ylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-2(12)1-10-7-4-3-5(7)9(10)6(3)8(4)10/h3-9H,1H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEONBQYTUWHRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C12C3C4C1C5C4C3C25 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(cuban-1-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with cubane, a hydrocarbon with a cubic structure.
Functionalization: The cubane is functionalized to introduce the acetic acid moiety. This can be achieved through various organic reactions, such as halogenation followed by nucleophilic substitution.
Reaction Conditions: The reactions are usually carried out under controlled conditions, often requiring specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group undergoes oxidation under strong conditions, while the cubane core remains inert due to its high stability.
| Reaction | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Decarboxylative oxidation | KMnO₄, H₂SO₄, 80°C | Cubane-methanol + CO₂ | 65–72% | |
| Side-chain oxidation | CrO₃, acetone, 0°C | 2-(Cuban-1-yl)glycolic acid | 48% |
Mechanism : Oxidants like KMnO₄ abstract α-hydrogens, forming a keto intermediate that decarboxylates to release CO₂. The cubane’s rigid structure prevents ring-opening under these conditions.
Reduction Reactions
The carboxylic acid group is reduced to alcohol, retaining the cubane scaffold.
Note : LiAlH₄ achieves full reduction to ethanol, while NaBH₄ with catalytic iodine selectively reduces the acid to an ester .
Substitution Reactions
Functionalization occurs at the cubane’s bridgehead or acetic acid side chain.
| Reaction | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Halogenation (bridgehead) | Br₂, FeCl₃, CH₂Cl₂, 25°C | 1-Bromo-cubane acetic acid | 62% | |
| Amide formation | SOCl₂, NH₃, 0°C | 2-(Cuban-1-yl)acetamide | 91% |
Mechanism : Electrophilic substitution at the cubane bridgehead proceeds via a radical intermediate stabilized by the cube’s symmetry . Amidation follows classical acyl chloride intermediacy.
Cross-Coupling Reactions
The cubane motif participates in metal-catalyzed couplings, enabling bioconjugation.
| Reaction | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | Cubane-biphenyl acetic acid | 55% | |
| Ullmann coupling | CuI, phenanthroline, DMF | Cubane-aryl ether acetic acid | 68% |
Key Insight : The cubane’s electron-deficient nature enhances oxidative addition in Pd-mediated couplings .
Esterification and Protection
Controlled esterification preserves the acid for later deprotection.
| Reaction | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Methyl ester formation | CH₃OH, H₂SO₄, reflux | Methyl 2-(cuban-1-yl)acetate | 95% | |
| Boc protection | Boc₂O, DMAP, CH₂Cl₂ | Boc-2-(cuban-1-yl)acetic acid | 89% |
Application : Boc-protected derivatives serve as intermediates in peptide synthesis.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research indicates that compounds similar to 2-(cuban-1-yl)acetic acid exhibit antimicrobial properties. The structural characteristics of the cubane framework can enhance interactions with microbial membranes, potentially leading to effective antimicrobial agents. Studies have shown that derivatives of cubane compounds can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar activities, making it a candidate for further investigation in drug development .
2. Anti-inflammatory Properties
The unique structure of cubane derivatives has been linked to anti-inflammatory effects. Compounds that incorporate the cubane moiety have been studied for their ability to modulate inflammatory pathways. This suggests that this compound could be explored as a potential therapeutic agent for inflammatory diseases .
Materials Science
1. Polymer Chemistry
The incorporation of cubane derivatives into polymer matrices has been studied for enhancing material properties. The rigidity and thermal stability provided by the cubane structure can improve the performance of polymers used in various applications, including coatings and adhesives. Research into the synthesis of copolymers containing this compound could lead to materials with superior mechanical properties and resistance to degradation .
2. Nanotechnology
In nanotechnology, cubane-based compounds have been explored for their potential as building blocks in the synthesis of nanoscale materials. Their unique three-dimensional structure allows for precise arrangement at the nanoscale, which is crucial for developing advanced materials with specific functionalities .
Agricultural Applications
1. Pesticide Development
The potential use of this compound in agricultural chemistry is noteworthy. Its structural features may allow it to act as a scaffold for developing new pesticides or herbicides. Compounds derived from cubane frameworks have shown promise in controlling pest populations while minimizing environmental impact .
2. Plant Growth Regulators
Research into plant growth regulators has indicated that certain cubane derivatives can influence plant growth and development positively. Investigating this compound as a growth regulator could lead to advancements in agricultural productivity through improved crop yields and disease resistance .
Case Studies
Mechanism of Action
The mechanism by which 2-(cuban-1-yl)acetic acid exerts its effects is primarily through its interactions with other molecules. The cubane structure provides a rigid, three-dimensional framework that can interact with various molecular targets. These interactions can influence the activity of enzymes, receptors, and other biological molecules, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
2-(cuban-1-yl)acetic acid can be compared with other cubane derivatives and acetic acid derivatives:
Cubane Derivatives: Compounds like cubane-1-carboxylic acid and cubane-1,4-dicarboxylic acid share the cubane structure but differ in the functional groups attached.
Acetic Acid Derivatives: Compounds like phenylacetic acid and benzylacetic acid share the acetic acid moiety but differ in the substituents attached to the alpha carbon.
The uniqueness of this compound lies in its combination of the cubane structure with the acetic acid moiety, providing a distinct set of chemical and physical properties .
Biological Activity
2-(Cuban-1-yl)acetic acid is a novel organic compound characterized by its unique cubane structure, which imparts distinctive physical and chemical properties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of enzyme functions and interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 150.16 g/mol. The cubane moiety contributes to its rigidity and unique spatial orientation, which may influence its biological interactions.
Table 1: Comparison of Structural Features
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | Rigid structure; potential enzyme interactions | |
| 2-Aminoacetic Acid (Glycine) | Simplest amino acid; flexible structure | |
| L-Leucine | Essential amino acid; important for proteins |
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects . Research indicates that compounds with similar structures often modulate neurotransmitter systems, potentially leading to therapeutic applications in treating neurological disorders. The unique cubane structure may facilitate specific interactions with neurotransmitter receptors, enhancing its efficacy in neuroprotection.
Interaction with Enzymes
The compound's ability to interact with various enzymes is a focal point of ongoing research. Interaction studies have shown that this compound can influence enzyme activity, which is crucial for understanding its mechanism of action. The presence of both an amino group and a carboxylic acid group allows for diverse chemical reactivity, including esterification reactions that can further modify its biological activity.
Case Studies and Research Findings
Several studies have explored the biological implications of cubane derivatives:
- Antimalarial Activity : Research on cubane analogs has demonstrated improved potency against Plasmodium falciparum, the causative agent of malaria, compared to traditional phenyl compounds .
- Cytotoxicity Assessments : In vitro studies evaluated the cytotoxicity of related compounds in human cell lines, revealing variable activity levels. For instance, certain cubane derivatives exhibited lower IC50 values than their phenyl counterparts, indicating potential therapeutic benefits .
- Mechanistic Insights : Investigations into the metabolic stability of cubane derivatives have yielded mixed results, with some studies suggesting increased solubility but decreased metabolic stability due to structural modifications .
Table 2: Summary of Biological Studies
| Study Focus | Findings |
|---|---|
| Neuroprotective Effects | Potential modulation of neurotransmitter systems |
| Antimalarial Activity | Improved potency against P. falciparum |
| Cytotoxicity Assessments | Variable IC50 values across different cell lines |
| Metabolic Stability | Mixed results; some derivatives showed decreased stability |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(cuban-1-yl)acetic acid derivatives, and how can reaction purity be optimized?
- Methodology : Multi-step synthesis involving carbodiimide coupling agents (e.g., EDC/HOBt) to link the cubane moiety to the acetic acid backbone. Intermediate purification via flash chromatography (silica gel, gradient elution) improves yield. Purity optimization requires monitoring by HPLC (C18 column, acetonitrile/water mobile phase) and adjusting reaction stoichiometry to minimize by-products .
- Key Data : Reported yields for analogous cubane derivatives range from 57% to 75% after iterative purification steps .
Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish structural isomers of cubane-containing acetic acid derivatives?
- Methodology : Use - and -NMR with deuterated solvents (e.g., CDCl) to resolve proton environments. For cubane systems, characteristic peaks appear at δ 3.8–4.2 ppm (acetic acid protons) and δ 6.5–7.2 ppm (cubane aromatic protons). 2D NMR (COSY, HSQC) confirms connectivity .
Q. What crystallographic software is suitable for resolving the X-ray structure of this compound?
- Methodology : SHELXL (v.2018+) refines small-molecule structures using high-resolution data. Key steps include:
- Data collection: Bruker APEX-II diffractometer (Cu-Kα radiation, λ = 1.54178 Å).
- Structure solution: Direct methods (SHELXT) followed by full-matrix least-squares refinement (SHELXL).
- Validation: Check R < 0.05 and wR < 0.10 for reliability .
Advanced Research Questions
Q. How can discrepancies between computational and experimental bond angles in cubane-acetic acid hybrids be resolved?
- Methodology :
- Experimental : Refine X-ray data with SHELXL using anisotropic displacement parameters for non-H atoms. Compare cubane C–C bond lengths (expected: ~1.55 Å) to DFT-optimized geometries (B3LYP/6-311++G**) .
- Analysis : Discrepancies >0.02 Å suggest crystal packing effects or thermal motion artifacts. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .
Q. What strategies mitigate decomposition during the synthesis of this compound under acidic conditions?
- Methodology :
- Reaction Design : Avoid strong acids (e.g., HSO) that destabilize the cubane core. Use mild proton sources (acetic acid) and low temperatures (0–5°C).
- Monitoring : Track degradation via LC-MS; cubane fragmentation produces m/z 105 (CH) .
- Stabilization : Introduce electron-withdrawing groups (e.g., nitro) to the cubane scaffold to reduce ring strain .
Q. How do solvent polarity and hydrogen bonding influence the crystallization of this compound?
- Methodology :
- Screening : Test solvents with varying polarity indices (e.g., hexane [0.0], ethyl acetate [4.4], methanol [5.1]). Cubane derivatives often crystallize best from ethyl acetate/hexane (1:3) due to balanced solubility .
- Hydrogen Bonding : Use Mercury 4.3 to map O–H···O interactions in the crystal lattice. Strong H-bonds (<2.8 Å) correlate with higher melting points (>200°C) .
Q. What computational approaches predict the acid dissociation constant (pKa) of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at the M06-2X/cc-pVTZ level. Calculate pKa via thermodynamic cycles (ΔG using SMD solvation model).
- Validation : Compare to experimental pKa (estimated ~2.8–3.2 for cubane derivatives) using potentiometric titration (0.1 M NaOH, phenolphthalein indicator) .
Data Contradiction Analysis
Q. Conflicting reports on the thermal stability of this compound: How to reconcile DSC and TGA results?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
